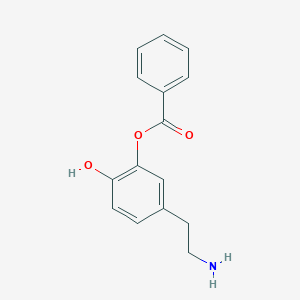
3-Benzoyl dopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl dopamine, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
3-Benzoyl dopamine serves as a crucial scaffold for the development of novel pharmaceuticals targeting dopamine receptors, particularly the D2 and D3 subtypes. Its structural modifications have been studied to enhance receptor affinity and selectivity.
Dopamine Receptor Affinity
Research indicates that 3-BD exhibits significant binding affinity to the human dopamine D2 receptor with a Ki value of approximately 151 nM . This positions it as a promising candidate for further development into antipsychotic agents, given the role of dopamine dysregulation in psychiatric disorders such as schizophrenia.
Antipsychotic Activity
The modification of 3-BD has led to the synthesis of various derivatives that exhibit improved pharmacological profiles. For instance, derivatives with enhanced binding affinities have shown potential in preclinical models for treating conditions related to dopaminergic dysfunctions .
Neuropharmacology
The neuropharmacological applications of 3-BD are primarily centered around its role in investigating dopamine signaling pathways.
Study of Dopaminergic Systems
Caged dopamine derivatives, including those based on 3-BD, have been employed in kinetic experiments to study neurotransmitter release and clearance mechanisms. These studies are vital for understanding the dynamics of dopaminergic signaling in both healthy and diseased states .
Potential for Treating Neurological Disorders
Given its interaction with dopamine receptors, 3-BD derivatives are being explored for their therapeutic potential in treating neurological disorders such as Parkinson's disease and substance abuse disorders. The ability to modulate receptor activity can lead to innovative treatment strategies aimed at restoring normal dopaminergic function .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for sensitive assays.
Fluorogenic Reactions
Recent studies have highlighted the use of 3-BD in highly sensitive assays for detecting dopamine and tyrosinase activity through benzoyl peroxide-facilitated fluorogenic reactions. This method enhances detection limits and provides a reliable analytical tool for biochemical research .
Case Study: Antipsychotic Development
A notable case study involved the synthesis of several derivatives of 3-BD aimed at enhancing antipsychotic properties. In vitro studies demonstrated that certain modifications led to compounds with nanomolar affinities towards D2 and D3 receptors, indicating their potential as effective antipsychotic agents .
Case Study: Neurotransmitter Dynamics
Another study focused on the application of caged derivatives of 3-BD in mapping neurotransmitter dynamics within brain slices. This research provided insights into receptor activation patterns and neurotransmitter clearance rates, contributing to our understanding of synaptic transmission in dopaminergic pathways .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antipsychotic drug development | Ki value of 151 nM for D2 receptor |
| Neuropharmacology | Study of neurotransmitter dynamics | Insights into receptor activation patterns |
| Analytical Chemistry | Sensitive detection assays | Enhanced detection limits using fluorogenic reactions |
特性
CAS番号 |
119304-28-8 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate |
InChI |
InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |
InChIキー |
WQJBDEHULKUMKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
Key on ui other cas no. |
119304-28-8 |
同義語 |
3-benzoyl dopamine dopamine 3-benzoyl ester MBDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















